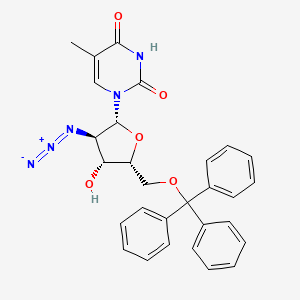
1-(2-Azido-2-deoxy-5-O-trityl-beta-D-xylofuranosyl)thymine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2'-Azido-xylo isomer is a chemical compound characterized by the presence of an azide group (-N₃) attached to the second carbon of a xylose molecule. Xylose is a five-carbon sugar (pentose) commonly found in plants, and the azido group introduces unique chemical properties to the molecule, making it useful in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Azidonitration of 1,5-anhydro-2-deoxypent-1-enitols: This method involves the nitration of xylose derivatives to introduce the azido group. The reaction typically requires specific reagents and controlled conditions to ensure the azido group is correctly positioned.
Substitution Reactions: Another approach involves substituting existing functional groups on xylose with azide groups. This can be achieved using reagents like trifluoromethylsulfonyloxy or imidazolylsulfonyloxy groups.
Industrial Production Methods: The industrial production of 2'-Azido-xylo isomer involves scaling up the synthetic routes mentioned above. This requires careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity.
Types of Reactions:
Oxidation: The azido group can be oxidized to form nitro groups or other oxidized derivatives.
Reduction: Reduction of the azido group can lead to the formation of amino groups, which are useful in various chemical syntheses.
Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Nitroxylose derivatives.
Reduction Products: Aminoxylose derivatives.
Substitution Products: Various functionalized xylose derivatives.
Scientific Research Applications
2'-Azido-xylo isomer has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The azido group can be used to label biomolecules, allowing for the study of biological processes.
Industry: It is used in the production of materials and chemicals that require specific functional groups for their properties.
Mechanism of Action
The mechanism by which 2'-Azido-xylo isomer exerts its effects depends on its specific application. For example, in drug development, the azido group can act as a bioisostere, mimicking the behavior of naturally occurring functional groups in biological systems. The molecular targets and pathways involved would vary based on the specific context in which the compound is used.
Comparison with Similar Compounds
2'-Azido-xylo isomer is unique due to its specific structural features. Similar compounds include other azido-functionalized sugars, such as 2'-Azido-ribo isomer and 2'-Azido-arabino isomer. These compounds share the azido group but differ in the arrangement of their sugar molecules, leading to different chemical properties and applications.
Properties
CAS No. |
132776-24-0 |
|---|---|
Molecular Formula |
C29H27N5O5 |
Molecular Weight |
525.6 g/mol |
IUPAC Name |
1-[(2R,3R,4R,5R)-3-azido-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C29H27N5O5/c1-19-17-34(28(37)31-26(19)36)27-24(32-33-30)25(35)23(39-27)18-38-29(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-17,23-25,27,35H,18H2,1H3,(H,31,36,37)/t23-,24-,25+,27-/m1/s1 |
InChI Key |
UJSNBJFRRVDUSB-HIQYAUPDSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)N=[N+]=[N-] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



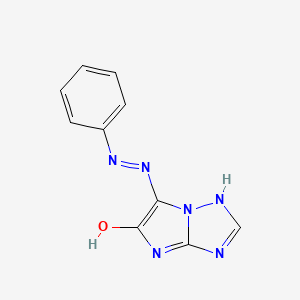

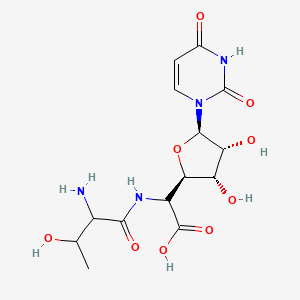
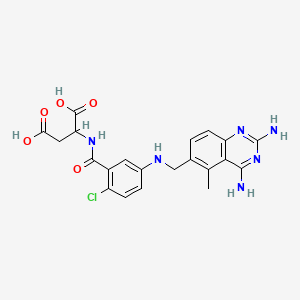
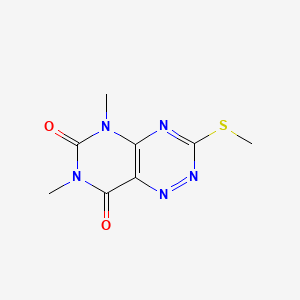
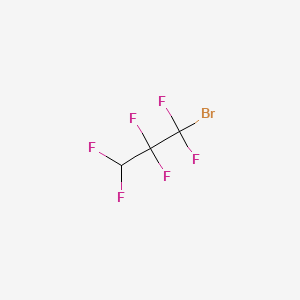


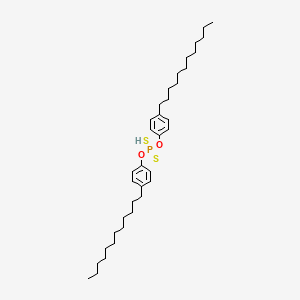
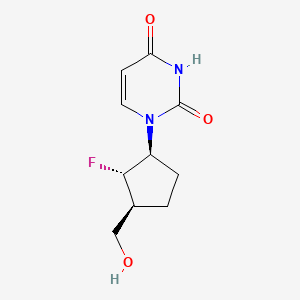
![Urea, N,N''-(methylphenylene)bis[N'-[3-(triethoxysilyl)propyl]-](/img/structure/B15195189.png)
![5-Hydroxy-6-methyl-3,3a,4,5-tetrahydro-2h-cyclopenta[de]thiochromene-4-carboxamide](/img/structure/B15195192.png)

